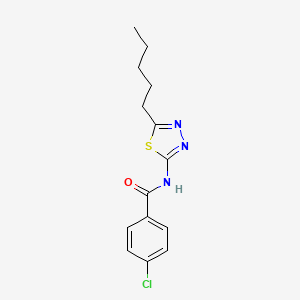![molecular formula C12H9NO3 B11533172 3,4-Dihydro-1H-[1]benzofuro[3,2-b]azepine-2,5-dione](/img/structure/B11533172.png)
3,4-Dihydro-1H-[1]benzofuro[3,2-b]azepine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione is a heterocyclic compound that features a fused benzofuran and azepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione can be achieved through an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . When the nucleophile is replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif can be obtained . These intermediates can be further aromatized in the presence of DBU to afford the desired benzofuro[3,2-b]azepine derivatives .
Industrial Production Methods
While specific industrial production methods for 3,4-Dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3,4-Dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, alter cellular signaling pathways, or interact with DNA/RNA to exert its effects . Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-1H-1-benzazepine-2,5-dione
- 7,8-Dimethoxy-3,4-dihydro-1H-benzo[b]azepine-2,5-dione
- 2,3-Dihydro-1-benzofuran-5-ylmethanol
Uniqueness
3,4-Dihydro-1H-1benzofuro[3,2-b]azepine-2,5-dione is unique due to its fused benzofuran and azepine ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C12H9NO3 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3,4-dihydro-1H-[1]benzofuro[3,2-b]azepine-2,5-dione |
InChI |
InChI=1S/C12H9NO3/c14-8-5-6-10(15)13-11-7-3-1-2-4-9(7)16-12(8)11/h1-4H,5-6H2,(H,13,15) |
InChI Key |
YXYAMNCREGTQOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C(C1=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-{[(E)-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B11533089.png)
![2-(4-bromophenyl)-2-oxoethyl 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11533093.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11533099.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11533113.png)
![N-cyclohexyl-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11533116.png)
![2-[(E)-(naphthalen-1-ylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11533130.png)
![N-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11533145.png)


![1-[3'-(3-Chloro-2-methylphenyl)-3,3-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-YL]ethan-1-one](/img/structure/B11533158.png)
![N-[(E)-(2,3-dichlorophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11533161.png)
![4-bromo-2-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11533163.png)
![2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11533170.png)
![4-bromo-N'-[(Z)-(3-hydroxy-4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11533174.png)
